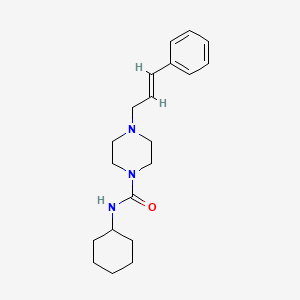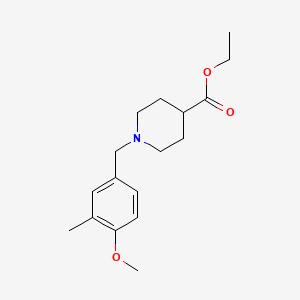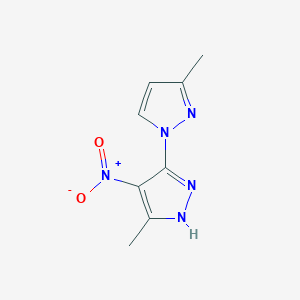
diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as CDP, is a chemical compound that has been synthesized and extensively studied for its potential applications in scientific research. This compound belongs to the class of dihydropyridines and has been found to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
Diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate exerts its biological effects through a variety of mechanisms. It has been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells. diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has been found to modulate the activity of neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has been found to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells, which can contribute to the prevention of age-related diseases. diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been found to improve cognitive function and memory in animal models, suggesting that it may have potential applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its low toxicity and high solubility, which make it easy to administer to cells and animals. However, one limitation of using diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate is its relatively low potency, which may require higher concentrations to achieve the desired biological effects.
Direcciones Futuras
There are several future directions for research on diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate. One area of interest is the potential use of diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route for diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate in these applications. Another area of interest is the potential use of diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate as a dietary supplement to promote healthy aging and prevent age-related diseases. Finally, further studies are needed to explore the mechanism of action of diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate and its potential interactions with other compounds and drugs.
Conclusion:
In conclusion, diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate is a chemical compound that has been synthesized and extensively studied for its potential applications in scientific research. It has a variety of biological activities and has been investigated for its potential use in the treatment of neurological disorders and as a dietary supplement. Further research is needed to fully explore the potential of diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate in these applications.
Métodos De Síntesis
The synthesis of diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate involves the reaction of ethyl acetoacetate with 2-chlorobenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with methylamine and diethyl oxalate to yield diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate. This synthesis method has been optimized and modified by researchers to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
Diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential applications in scientific research. It has been found to have a variety of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke.
Propiedades
IUPAC Name |
diethyl 4-(2-chlorophenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-4-23-17(21)13-10-20(3)11-14(18(22)24-5-2)16(13)12-8-6-7-9-15(12)19/h6-11,16H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJIKCGVHNPIIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC=CC=C2Cl)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 4-(2-chlorophenyl)-1-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(5-{[3-(1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-2-furyl)methyl]thio}pyrimidine](/img/structure/B5680744.png)

![N-[3-(acetylamino)phenyl]-2-furamide](/img/structure/B5680754.png)
![N-[1-(4-ethoxy-3-fluorophenyl)ethyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5680758.png)
![6',7'-dimethoxy-1'H-spiro[cyclopentane-1,4'-isochromen]-3'-one](/img/structure/B5680761.png)

![N-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetamide](/img/structure/B5680774.png)
![N-{[(3-pyridinylmethyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5680785.png)
![2-methyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5680793.png)

![7-[(3,5-dimethylisoxazol-4-yl)methyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5680831.png)
![(3aR*,9bR*)-2-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5680841.png)
![methyl 5-chloro-2-methoxy-4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5680842.png)
![5-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-1-methylpyridin-2(1H)-one](/img/structure/B5680849.png)